molecular formula C13H14N2O3 B5673716 N-(2-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(2-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5673716
M. Wt: 246.26 g/mol
InChI Key: BJWWOXAPPCIESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as LY 404187, is a compound that has been extensively studied in scientific research for its potential therapeutic effects. This compound belongs to the class of isoxazolecarboxamide derivatives and has been shown to have a wide range of biological activities.

Scientific Research Applications

Antiparasitic Activity

This compound has shown promise as an antiparasitic agent. In a study by MDPI , it was characterized for its effect against Leishmania mexicana . Specifically, it inhibited the activity of recombinant L. mexicana arginase and demonstrated in vivo leishmanicidal activity. Further research could explore its potential in combating other parasitic infections.

Fluorescent Probe for Metal Ions

Another intriguing application lies in its use as a fluorescent probe. Researchers synthesized 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl) hydrazinecarbothioamide , a derivative of this compound, which selectively detects Ni^2+ ions in mixed aqueous-organic solutions. Additionally, it has been explored for in vitro monitoring of nickel ions within living cells .

Mechanism of Action

Target of Action

The compound N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a derivative of the N-methoxybenzyl-methoxyphenylethylamine (NBOMe) class of compounds . These compounds are known to act as agonists of the 5-HT2A receptors . The 5-HT2A receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor .

Mode of Action

The compound interacts with its target, the 5-HT2A receptors, and acts as an agonist . This means it binds to these receptors and activates them, mimicking the action of the natural ligand, serotonin . The activation of these receptors can lead to various downstream effects, including the production of hallucinogenic effects .

Biochemical Pathways

Upon activation of the 5-HT2A receptors, various biochemical pathways can be affected. This can result in increased production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium levels and activation of protein kinase C (PKC) .

Pharmacokinetics

It is known that the bioavailability, absorption, and other adme properties of similar compounds can significantly impact their efficacy .

Result of Action

The activation of 5-HT2A receptors by this compound can lead to a variety of effects at the molecular and cellular level. These can include changes in cell signaling, gene expression, and neuronal activity . At the behavioral level, these changes can manifest as hallucinogenic effects .

Action Environment

The action, efficacy, and stability of N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the 5-HT2A receptors in different tissues .

properties

IUPAC Name

N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-12(9(2)18-15-8)13(16)14-10-6-4-5-7-11(10)17-3/h4-7H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWWOXAPPCIESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

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